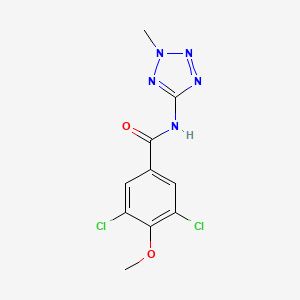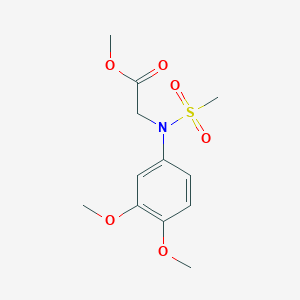![molecular formula C13H10FNO3 B5769667 N-[2-(4-fluorophenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B5769667.png)
N-[2-(4-fluorophenyl)-2-oxoethyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenyl)-2-oxoethyl]furan-2-carboxamide is a chemical compound with the molecular formula C13H10FNO3 It is known for its unique structure, which includes a furan ring and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-oxoethyl]furan-2-carboxamide typically involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also reduces the risk of human error and enhances safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-fluorophenyl)-2-oxoethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino derivatives or thiol derivatives.
Applications De Recherche Scientifique
N-[2-(4-fluorophenyl)-2-oxoethyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[2-(4-fluorophenyl)-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-chlorophenyl)-2-oxoethyl]furan-2-carboxamide
- N-[2-(4-bromophenyl)-2-oxoethyl]furan-2-carboxamide
- N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Uniqueness
N-[2-(4-fluorophenyl)-2-oxoethyl]furan-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-10-5-3-9(4-6-10)11(16)8-15-13(17)12-2-1-7-18-12/h1-7H,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCFPOFJQDRMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-METHOXY-4-METHYL-2-{[(3-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE](/img/structure/B5769602.png)

![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)
![N-[(2,3-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine](/img/structure/B5769641.png)
![N-[2-(piperidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B5769647.png)

![1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]propan-1-one](/img/structure/B5769664.png)

![2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide](/img/structure/B5769678.png)


